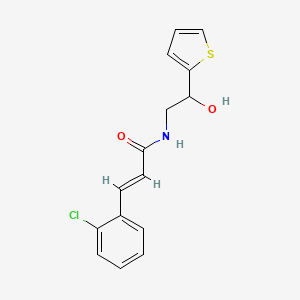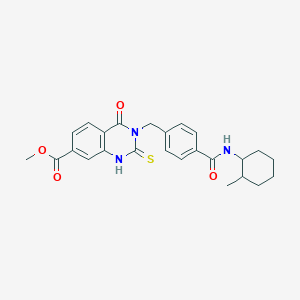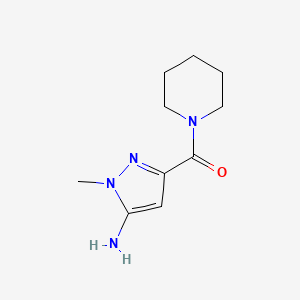
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the acrylamide family of compounds, which are known for their diverse applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has both biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide in lab experiments is its diverse range of applications. It can be used in studies involving cancer, inflammation, and microbial infections. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research involving (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide. One direction is to study its potential as a drug delivery agent. Another direction is to optimize its use in cancer therapy by further understanding its mechanism of action. Additionally, more research is needed to fully understand its potential as an anti-inflammatory and anti-microbial agent.
In conclusion, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound with diverse applications in scientific research. Its potential as a therapeutic agent has been extensively studied, and its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its advantages and limitations in lab experiments make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of sodium hydroxide to form 2-((2-chlorophenyl)imino)thiophen-3-ol. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product.
Aplicaciones Científicas De Investigación
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential as a drug delivery agent.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-5-2-1-4-11(12)7-8-15(19)17-10-13(18)14-6-3-9-20-14/h1-9,13,18H,10H2,(H,17,19)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMBWCGKOMHTOT-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)



![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)

![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)

